molecular formula C11H9ClN2O2 B1400273 Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate CAS No. 263881-19-2

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

Cat. No.: B1400273
CAS No.: 263881-19-2
M. Wt: 236.65 g/mol
InChI Key: OVAAPFCARFNISS-UHFFFAOYSA-N
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Description

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-chloro-2,7-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-5-7-3-4-13-6-8(7)10(12)14-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAAPFCARFNISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2C=NC=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728452
Record name Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263881-19-2
Record name Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core, a class of pyridopyridine isomers, represents a privileged scaffold in medicinal chemistry. These bicyclic nitrogen-containing heterocycles exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, analgesic, and anticonvulsant properties.[1] Their structural features allow for diverse functionalization, making them attractive candidates for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a key derivative, Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, focusing on its structure, synthesis, and detailed characterization. This molecule serves as a versatile intermediate for the synthesis of more complex 2,7-naphthyridine-based compounds.

Molecular Structure and Properties

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate possesses the molecular formula C₁₁H₉ClN₂O₂. The core of the molecule is the aromatic 2,7-naphthyridine rings system. Key substituents that dictate its reactivity and utility as a synthetic building block are a chloro group at the C1 position and an ethyl carboxylate group at the C3 position. The chlorine atom at the C1 position is a crucial functional group, rendering this position susceptible to nucleophilic substitution reactions, a common strategy for introducing further molecular diversity.

Caption: Structure of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O₂PubChem CID 57947675
Molecular Weight 236.66 g/mol PubChem CID 57947675
CAS Number 303144-42-9PubChem CID 57947675
Appearance Expected to be a solidGeneral Knowledge
Solubility Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl AcetateGeneral Knowledge
Melting Point Not explicitly available-

Synthesis Pathway

The synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a two-step process. The first step involves the construction of the core heterocyclic system to form the hydroxy precursor, Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate . This is followed by a chlorination step to yield the final product. This synthetic strategy is a common and effective method for preparing chloro-substituted naphthyridines.

Synthesis_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination 3-aminopyridine 3-aminopyridine Precursor Ethyl 1-hydroxy-2,7- naphthyridine-3-carboxylate 3-aminopyridine->Precursor + Diethyl (ethoxymethylene)malonate (High-Temperature Cyclization) Diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate Target Ethyl 1-chloro-2,7- naphthyridine-3-carboxylate Precursor->Target + POCl₃

Caption: Two-step synthesis of the target molecule.

Step 1: Synthesis of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The formation of the 2,7-naphthyridine ring system can be achieved through a variation of the Gould-Jacobs reaction. This reaction involves the condensation of an aminopyridine with a diethyl malonate derivative, followed by a thermal cyclization.[2][3][4]

Reaction: 3-Aminopyridine reacts with diethyl (ethoxymethylene)malonate (DEEM) under thermal conditions. The initial condensation is followed by an intramolecular cyclization to form the bicyclic naphthyridine ring system.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminopyridine (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Condensation: Heat the reaction mixture to 120-130 °C for 2 hours. This initial step forms the enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The crude intermediate is then added to a high-boiling point solvent, such as diphenyl ether, preheated to 250 °C. The reaction is maintained at this temperature for 30-60 minutes to facilitate the intramolecular cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane to remove the diphenyl ether, and then recrystallized from a suitable solvent such as ethanol to yield pure Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate.

Step 2: Synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

The conversion of the hydroxy-naphthyridine to the chloro-derivative is a standard transformation in heterocyclic chemistry, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

Reaction: Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate is treated with phosphorus oxychloride to substitute the hydroxyl group with a chlorine atom.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Chlorination: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This will quench the excess POCl₃. The aqueous mixture is then neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Spectroscopic Characterization

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.30s1HH-8 (aromatic proton)
~8.80d1HH-6 (aromatic proton)
~8.50s1HH-4 (aromatic proton)
~7.60d1HH-5 (aromatic proton)
4.45q2H-OCH₂CH₃ (ethyl ester)
1.45t3H-OCH₂CH₃ (ethyl ester)

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~164.0C=O (ester carbonyl)
~155.0C-1 (C-Cl)
~152.0C-8a
~150.0C-6
~148.0C-8
~136.0C-4a
~122.0C-5
~120.0C-4
~118.0C-3
62.0-OCH₂CH₃ (ethyl ester)
14.5-OCH₂CH₃ (ethyl ester)

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

  • ~1720-1740 cm⁻¹: Strong C=O stretching vibration of the ester group.

  • ~1580-1610 cm⁻¹: C=N and C=C stretching vibrations of the aromatic naphthyridine ring.

  • ~1250-1300 cm⁻¹: C-O stretching of the ester group.

  • ~750-850 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The presence of a chlorine atom will be indicated by a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Reactivity and Applications in Drug Development

The chlorine atom at the C1 position of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a key feature that drives its utility as a synthetic intermediate. This position is activated towards nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide range of functional groups by reacting the molecule with various nucleophiles such as amines, alcohols, and thiols.

A patent application has described the reaction of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate with 4,4-difluoropiperidine hydrochloride in the presence of a base to form the corresponding 1-(4,4-difluoropiperidin-1-yl)-2,7-naphthyridine derivative.[6] This transformation highlights the potential of this building block in the synthesis of novel compounds with potential therapeutic applications, as piperidine and its derivatives are common moieties in many drug molecules.

The 2,7-naphthyridine scaffold itself is of significant interest in drug discovery. Derivatives have been investigated as inhibitors of various kinases and as receptor agonists, indicating a broad potential for this class of compounds in oncology and other therapeutic areas.[2]

Conclusion

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a valuable and versatile building block for the synthesis of a wide array of more complex 2,7-naphthyridine derivatives. Its synthesis, though not extensively detailed in the literature for this specific isomer, can be reliably achieved through a two-step sequence involving a Gould-Jacobs-type cyclization to form the hydroxy precursor, followed by a standard chlorination protocol. The presence of the reactive chloro and ester functionalities provides two convenient handles for further molecular elaboration, making it an important tool for medicinal chemists and drug development professionals exploring the therapeutic potential of the 2,7-naphthyridine scaffold.

References

  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. PMC - NIH. (2022-05-25). [Link]

  • ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. (2025-08-07). [Link]

  • Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. (2025-08-08). [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. PrepChem.com. [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. [Link]

  • Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate | C11H9ClN2O2 | CID 57947675. PubChem. [Link]

  • Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate. PubChem. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

  • WO2023217230A1 - Kinesin KIF18A inhibitor and application thereof.

Sources

A Comprehensive Technical Guide to the Solubility of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides an in-depth exploration of the solubility characteristics of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

Given the limited publicly available experimental data for this specific molecule, this whitepaper takes a proactive and instructional approach. It is designed to empower researchers by not only discussing the theoretical underpinnings of solubility but also by providing detailed, field-proven methodologies for its experimental determination. This guide will delve into the structural attributes of the naphthyridine core and its substituents, offering insights into their expected influence on solubility. Furthermore, it will present comprehensive, step-by-step protocols for the widely accepted shake-flask method and potentiometric titration for solubility assessment.

As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application. This document is structured to be a self-validating system, where the principles discussed are directly applicable to the experimental protocols provided. By understanding the causality behind experimental choices, researchers will be equipped to generate high-quality, reliable solubility data for Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate and similar compounds, thereby accelerating the drug development process.

Compound Profile: Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

Due to the absence of a dedicated entry in major chemical databases for Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, we will profile a closely related isomer, Ethyl 2-chloro-1,7-naphthyridine-3-carboxylate , for which a CAS number and basic properties are available. The structural similarity allows for a relevant discussion of the physicochemical properties that will influence solubility.

PropertyValueSource
Chemical Name Ethyl 2-chloro-1,7-naphthyridine-3-carboxylateBLDpharm
CAS Number 2091515-55-6BLDpharm
Molecular Formula C₁₁H₉ClN₂O₂BLDpharm
Molecular Weight 236.65 g/mol BLDpharm
Chemical Structure (See Figure 1 below)

Figure 1: Chemical Structure of Ethyl 2-chloro-1,7-naphthyridine-3-carboxylate (Isomer of the target compound)

Caption: 2D representation of the core naphthyridine structure.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. For an API like Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, its solubility is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Several key factors intrinsic to the molecule's structure will influence its solubility profile:

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the crystalline solid together must be overcome by the energy of solvation. Aromatic and heterocyclic compounds like naphthyridines often exhibit significant π-π stacking interactions, which can lead to high crystal lattice energies and consequently lower solubility.

  • Polarity and Hydrogen Bonding: The 2,7-naphthyridine core contains two nitrogen atoms which are potential hydrogen bond acceptors. The ethyl carboxylate group also has oxygen atoms that can accept hydrogen bonds. The ability to form hydrogen bonds with protic solvents (e.g., water, ethanol) generally enhances solubility. However, the overall molecule has a significant nonpolar aromatic surface area. The solubility in a given solvent will thus depend on the balance between these polar and nonpolar characteristics.

  • Influence of Substituents:

    • Chloro Group: The chlorine atom is an electron-withdrawing group and increases the lipophilicity of the molecule. This generally leads to decreased solubility in aqueous media and increased solubility in nonpolar organic solvents.

    • Ethyl Carboxylate Group: The ester functionality introduces polarity and the potential for hydrogen bond acceptance. However, the ethyl group adds to the nonpolar character. Esters are generally less soluble in water than their corresponding carboxylic acids but more soluble than the parent hydrocarbon.

  • Ionization (pKa): The nitrogen atoms in the naphthyridine ring are basic and can be protonated in acidic conditions. The pKa of the molecule will determine the pH at which it exists in its ionized form. The ionized form is generally much more soluble in aqueous solutions than the neutral form.

Experimental Determination of Solubility

For a novel compound, experimental determination is the gold standard for obtaining accurate solubility data. The following sections detail two widely used and reliable methods.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the most reliable technique for determining the thermodynamic equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Experimental Workflow:

G prep Preparation: Add excess solid compound to a known volume of solvent in a sealed vial. equil Equilibration: Agitate vials at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. prep->equil Self-validating system: Equilibrium is approached from supersaturation. phase_sep Phase Separation: Centrifuge or allow solid to settle to obtain a clear supernatant. equil->phase_sep sample Sampling & Dilution: Withdraw an aliquot of the supernatant and dilute with a suitable solvent. phase_sep->sample quant Quantification: Analyze concentration using a validated analytical method (e.g., HPLC-UV). sample->quant calc Calculation: Determine solubility based on the measured concentration and dilution factor. quant->calc G A Start with a solution of the compound at a pH where it is fully soluble B Titrate with an acid or base to change the pH A->B C Monitor pH with an electrode B->C D Precipitation occurs when solubility limit is reached B->D E Analyze the titration curve to determine the pH of precipitation D->E F Calculate solubility at that pH E->F

A Technical Guide to Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif, integral to a multitude of biologically active compounds demonstrating a wide array of therapeutic potential, including antimicrobial and anticancer properties.[1][2] Within this esteemed class of molecules, Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate emerges as a pivotal synthetic intermediate. Its strategic placement of a reactive chloro group at the 1-position, ortho to a ring nitrogen, and an ethyl carboxylate at the 3-position, provides a versatile platform for molecular elaboration. The chloro moiety serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the ester can be readily hydrolyzed, amidated, or converted to a hydrazide, opening numerous avenues for derivatization. This guide provides an in-depth exploration of a robust synthetic pathway to this key intermediate, elucidates its chemical reactivity, and showcases its application in the synthesis of complex, biologically relevant molecules.

The Strategic Importance of the 2,7-Naphthyridine Core

The unique arrangement of nitrogen atoms in the 2,7-naphthyridine core imparts specific electronic and steric properties that are advantageous in drug design. The planar, aromatic system is capable of engaging in π-π stacking interactions with biological targets, such as nucleic acids and aromatic residues within enzyme active sites.[1] The nitrogen atoms act as hydrogen bond acceptors, further anchoring the molecule to its target. The inherent asymmetry of the 2,7-isomer, compared to its more common 1,8- and 1,5-naphthyridine counterparts, allows for the generation of molecules with distinct three-dimensional pharmacophores. This has led to the development of 2,7-naphthyridine derivatives with potent and selective biological activities.

Synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

A direct, one-pot synthesis of the title compound is not prominently featured in the literature. However, a logical and robust multi-step synthetic strategy can be devised based on established heterocyclic chemistry principles. The pathway involves the construction of the corresponding 1-hydroxy (or more accurately, the tautomeric 1-oxo) precursor, followed by a chlorination step.

Synthesis of the Precursor: Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The formation of the 2,7-naphthyridin-1(2H)-one core can be achieved through the cyclization of a suitably functionalized pyridine precursor. A plausible approach involves the reaction of a 3-aminopyridine derivative with a malonate-based three-carbon component. For instance, a reaction analogous to the Gould-Jacobs reaction, which is effective for 1,8-naphthyridines, can be adapted.[3] A more specific strategy for the 2,7-naphthyridine system involves the base-catalyzed intramolecular condensation (a Dieckmann-type cyclization) of a suitably substituted pyridine.[2]

A proposed synthetic pathway is outlined below:

Synthesis_of_Hydroxy_Precursor cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Cyclization Pyridine_Precursor Substituted 3-Aminopyridine Intermediate_A N-(pyridin-3-yl)malonamate Intermediate Pyridine_Precursor->Intermediate_A Condensation Malonate_Derivative Diethyl Malonate Derivative Malonate_Derivative->Intermediate_A Hydroxy_Naphthyridine Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate (1-oxo tautomer) Intermediate_A->Hydroxy_Naphthyridine Base-catalyzed Intramolecular Cyclization

Figure 1: Proposed synthetic pathway to the hydroxy precursor.

Chlorination of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The conversion of the 1-oxo-2,7-naphthyridine to the 1-chloro derivative is a standard transformation in heterocyclic chemistry. The most common and effective reagent for this purpose is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and the solvent.[4] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Chlorination_Reaction Hydroxy_Naphthyridine Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate Chloro_Naphthyridine Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate Hydroxy_Naphthyridine->Chloro_Naphthyridine Reflux POCl3 POCl₃ POCl3->Chloro_Naphthyridine

Figure 2: Chlorination of the hydroxy precursor.

Experimental Protocol: A Representative Chlorination Procedure

The following is a generalized protocol adapted from procedures for the chlorination of analogous hydroxy-naphthyridinones. Researchers should perform their own optimization.

Materials:

  • Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-20 eq)

  • Toluene (optional, as a co-solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate.

  • Carefully add phosphorus oxychloride in a fume hood.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Chemical Reactivity and Synthetic Utility

The title compound is a bifunctional intermediate, with two primary sites for chemical modification: the C1-chloro group and the C3-ethyl ester.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 1-position is highly activated towards nucleophilic aromatic substitution.[5] This is due to the electron-withdrawing effect of the adjacent nitrogen atom (N2) and the overall electron-deficient nature of the naphthyridine ring system. This allows for the facile introduction of a wide variety of nucleophiles.

SNAr_Reactions cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Products Start Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate Amino_Product Ethyl 1-(alkylamino)-2,7-naphthyridine-3-carboxylate Start->Amino_Product Amine, Base Alkoxy_Product Ethyl 1-alkoxy-2,7-naphthyridine-3-carboxylate Start->Alkoxy_Product Alkoxide Thioether_Product Ethyl 1-(alkylthio)-2,7-naphthyridine-3-carboxylate Start->Thioether_Product Thiolate Amine R-NH₂ Alcohol R-OH Thiol R-SH

Figure 3: Versatility in Nucleophilic Aromatic Substitution.

This reactivity is the cornerstone of its utility. By selecting the appropriate nucleophile, medicinal chemists can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. For example, reaction with various primary or secondary amines can introduce substituents that modulate solubility, polarity, and steric bulk, all of which are critical for optimizing drug-like properties.

Transformations of the Ethyl Ester Group

The ethyl ester at the 3-position provides another handle for functionalization.

  • Hydrolysis: Basic or acidic hydrolysis will yield the corresponding carboxylic acid. This introduces a new functional group that can participate in amide bond formation or serve as a bioisostere for other acidic groups.

  • Amidation: Direct reaction with amines, often at elevated temperatures or with catalytic activation, can form amides.

  • Hydrazinolysis: Reaction with hydrazine hydrate readily converts the ester to the corresponding carbohydrazide. This hydrazide is a valuable intermediate in its own right, serving as a precursor for the synthesis of various five-membered heterocycles like pyrazoles and 1,3,4-oxadiazoles, as well as Schiff bases.[2]

Applications in Drug Discovery: A Forward Look

The derivatives accessible from Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate are of significant interest in medicinal chemistry. The 2,7-naphthyridine core has been incorporated into molecules targeting a range of diseases. For example, derivatives have been investigated as:

  • Antimicrobial Agents: The planar aromatic system can intercalate with bacterial DNA or inhibit key enzymes like DNA gyrase.[1]

  • Anticancer Agents: Many kinase inhibitors feature nitrogen-containing heterocyclic cores. The 2,7-naphthyridine scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer progression.

  • Integrin Inhibitors: Certain 2,7-naphthyridine derivatives have been patented as inhibitors of α4-integrins, which are involved in inflammatory responses.[6]

The ability to systematically and efficiently modify both the 1- and 3-positions of the 2,7-naphthyridine core using the title compound as a starting point makes it an invaluable tool for lead optimization and the exploration of novel chemical space.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O₂Calculated
Molecular Weight 236.66 g/mol Calculated
Appearance Expected to be a solidGeneral Knowledge
Reactivity Class Activated Aryl Halide[5]
Key Applications Intermediate for SNAr, Ester modifications[1][6]

References

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

  • Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. PubMed. Available at: [Link]

  • US6545013B2 - 2,7-naphthyridine derivatives. Google Patents.
  • Malonates in Cyclocondensation Reactions. PMC. Available at: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

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The Strategic Application of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate in Modern Kinase Inhibitor Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,7-Naphthyridine Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of contemporary drug discovery, particularly in the realm of oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocyclic compounds are of paramount importance due to their ability to form key interactions within the ATP-binding site of these enzymes. Among these, the 2,7-naphthyridine core has garnered significant attention as a "privileged scaffold." Its rigid, planar structure and the strategic placement of nitrogen atoms provide an excellent framework for developing potent and selective kinase inhibitors.[1][2] Derivatives of the 2,7-naphthyridine ring system have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3] This guide focuses on a key intermediate, Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate , and its pivotal role in the synthesis of next-generation kinase inhibitors, with a particular focus on targeting Microtubule-Associated Serine/Threonine Kinase-like (MASTL) and c-Met kinases.

Part 1: Synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: A Two-Step Approach

The synthesis of the title compound is most effectively achieved through a two-step process: the initial construction of the hydroxy-naphthyridine core followed by a robust chlorination reaction. This approach provides a reliable and scalable route to this versatile building block.

Step 1: Synthesis of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The construction of the 2,7-naphthyridine ring system can be accomplished through various cyclization strategies.[3] A highly effective and analogous method to the well-established Gould-Jacobs reaction can be employed, which involves the condensation of an appropriately substituted aminopyridine with a malonic ester derivative, followed by thermal cyclization.[4]

Conceptual Workflow for the Synthesis of the Hydroxy Precursor

cluster_0 Step 1: Synthesis of Hydroxy Precursor Aminopyridine Derivative Aminopyridine Derivative Condensation Intermediate Condensation Intermediate Aminopyridine Derivative->Condensation Intermediate Condensation Malonic Ester Derivative Malonic Ester Derivative Malonic Ester Derivative->Condensation Intermediate Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate Condensation Intermediate->Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate Thermal Cyclization

Caption: Synthesis of the hydroxy precursor via condensation and cyclization.

Detailed Experimental Protocol (Adapted from a similar synthesis[4]):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine one equivalent of a suitable 3-aminopyridine precursor with one equivalent of diethyl ethoxymethylenemalonate (DEEM).

  • Condensation: Heat the reaction mixture to 110-120 °C for approximately 2 hours, with continuous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Cyclization: In a high-boiling point solvent such as diphenyl ether, heat the condensation product to 240-250 °C. This high temperature facilitates the intramolecular cyclization to form the 2,7-naphthyridine ring system. The reaction is typically complete within 30-60 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by vacuum filtration and washed thoroughly with hexane. Recrystallization from a suitable solvent, such as ethanol, yields the purified Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate.

Causality Behind Experimental Choices:

  • The use of DEEM provides the necessary three-carbon unit and the ethyl ester functionality at the C3 position.

  • The initial condensation is a nucleophilic substitution of the ethoxy group of DEEM by the amino group of the pyridine derivative.

  • The high-temperature thermal cyclization is essential to overcome the activation energy for the intramolecular ring-closing reaction, leading to the formation of the stable aromatic naphthyridine core.

Step 2: Chlorination of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The conversion of the 1-hydroxy group to a chloro group is a critical transformation, as the chlorine atom serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base. A related procedure is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (formed from POCl₃ and a formamide like DMF) for formylation, but under similar conditions can also effect chlorination of heteroaromatic hydroxyl groups.[5][6]

Conceptual Workflow for the Chlorination Step

cluster_1 Step 2: Chlorination Hydroxy Precursor Hydroxy Precursor Target Molecule Target Molecule Hydroxy Precursor->Target Molecule Chlorination Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3)->Target Molecule

Caption: Chlorination of the hydroxy precursor to the target molecule.

Detailed Experimental Protocol (Adapted from a similar synthesis):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture with stirring at a moderate temperature (e.g., 60-80 °C) for 1-2 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. The excess POCl₃ will react exothermically with water.

  • Isolation and Purification: The aqueous mixture is then neutralized with a base, such as aqueous ammonia or sodium carbonate, to a pH of approximately 8. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Trustworthiness of the Protocol: This two-step synthesis is a self-validating system. The successful formation of the hydroxy precursor in the first step is confirmed by its characteristic spectroscopic data. The subsequent chlorination is then confirmed by the disappearance of the hydroxyl proton signal in ¹H NMR and a mass shift corresponding to the replacement of -OH with -Cl in the mass spectrum.

Part 2: Application in Kinase Inhibitor Synthesis

The strategic placement of the chloro and ethyl carboxylate groups on the 2,7-naphthyridine scaffold makes Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate a highly valuable and versatile intermediate in the synthesis of kinase inhibitors. These two functional groups act as orthogonal synthetic handles, allowing for the introduction of diverse chemical moieties to fine-tune the biological activity and pharmacokinetic properties of the final compounds.

The Chloro Group at C1: A Gateway for Diversity through SNAr Reactions

The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the naphthyridine ring system. This allows for the facile introduction of a wide variety of nucleophiles, most commonly amines, to generate libraries of C1-substituted 2,7-naphthyridine derivatives. This position is often crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

Detailed Experimental Protocol for SNAr with an Amine:

  • Reaction Setup: In a microwave vial or a sealed tube, dissolve Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate and 1.1-1.5 equivalents of the desired amine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), 1,4-dioxane, or dimethyl sulfoxide (DMSO).

  • Reaction: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl generated during the reaction. Heat the mixture to 80-150 °C, either conventionally or using microwave irradiation, until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water to precipitate the product or extracted with an appropriate organic solvent. The crude product is then purified by column chromatography or preparative HPLC to yield the desired C1-amino-substituted 2,7-naphthyridine.

The Ethyl Carboxylate Group at C3: A Handle for Amidation and Property Modulation

The ethyl ester at the C3 position provides another point for diversification. It can be readily converted into a variety of amides, which can introduce additional hydrogen bond donors and acceptors to interact with the solvent-exposed region of the kinase active site. Furthermore, modification at this position can be used to modulate the physicochemical properties of the molecule, such as solubility and cell permeability.

Detailed Experimental Protocol for Amidation:

  • Hydrolysis (Optional): The ethyl ester can first be hydrolyzed to the corresponding carboxylic acid by treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA in a polar aprotic solvent like DMF.

  • Direct Aminolysis (Alternative): In some cases, the ethyl ester can be directly converted to an amide by heating with a large excess of the desired amine, sometimes in the presence of a Lewis acid catalyst.

  • Work-up and Purification: The reaction is typically quenched with water and the product is extracted with an organic solvent. Purification is achieved through column chromatography or recrystallization.

Part 3: Structure-Activity Relationship (SAR) Insights

The systematic modification of the C1 and C3 positions of the 2,7-naphthyridine core allows for a detailed exploration of the structure-activity relationship (SAR). By analyzing the inhibitory activity of a series of analogs against a target kinase, researchers can deduce the key structural features required for potency and selectivity.

Case Study: 2,7-Naphthyridine Derivatives as MASTL and MET Kinase Inhibitors

Recent patent literature has disclosed a series of novel 2,7-naphthyridine compounds as potent inhibitors of MASTL kinase, a key regulator of mitotic progression.[5][7] Additionally, the 2,7-naphthyridinone scaffold has been explored for the development of inhibitors of c-Met, a receptor tyrosine kinase often dysregulated in cancer.[8][9] The data from these studies provide valuable insights into the SAR of this scaffold.

Table 1: Representative SAR Data for 2,7-Naphthyridine-Based Kinase Inhibitors

Compound IDCore ScaffoldR¹ (at C1)R³ (at C3)Target KinaseIC₅₀/Kᵢ (nM)Reference
A 2,7-NaphthyridineSubstituted ArylamineCarboxamideMASTL< 10[5]
B 2,7-NaphthyridineHeterocyclic AmineCarboxamideMASTL10-50[5]
C 2,7-NaphthyridinonePhenylaminoHc-Met> 1000[9]
D 2,7-NaphthyridinoneSubstituted PhenylaminoHc-Met< 100[9]
E 2,7-NaphthyridinoneSubstituted PhenylaminoHc-Kit8.5[10]
F 2,7-NaphthyridinoneSubstituted PhenylaminoHVEGFR-231.7[10]

Analysis of SAR:

  • C1 Position: The data suggests that a substituted (hetero)arylamine at the C1 position is crucial for potent MASTL inhibition (Compound A vs. B), likely forming key interactions in the kinase hinge region. For c-Met inhibitors, specific substitutions on the phenylamino group at C1 are critical for achieving high potency (Compound C vs. D).

  • C3 Position: For the MASTL inhibitors, a carboxamide at the C3 position appears to be a favorable feature for potent inhibition. This group can engage in hydrogen bonding interactions in the solvent-exposed region of the active site.

  • Core Scaffold: The conversion of the 1-chloro-2,7-naphthyridine to a 2,7-naphthyridinone introduces a hydrogen bond donor at the N2 position and a carbonyl at C1, which can significantly alter the binding mode and kinase selectivity, as seen in the potent c-Kit and VEGFR-2 inhibitors (Compounds E and F).

Part 4: Targeting Key Oncogenic Signaling Pathways

The development of kinase inhibitors based on the 2,7-naphthyridine scaffold is driven by their potential to modulate critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

MASTL Kinase Signaling Pathway

MASTL, also known as Greatwall kinase, is a key mitotic kinase that plays a crucial role in cell cycle progression.[5] It functions by phosphorylating and activating its substrates, such as ENSA and ARPP19, which in turn inhibit the protein phosphatase 2A (PP2A).[5] The inhibition of PP2A leads to the accumulation of phosphorylated CDK substrates, promoting mitotic entry and progression. Overexpression of MASTL has been linked to various cancers, making it an attractive therapeutic target.[5]

cluster_mastl MASTL Signaling Pathway MASTL MASTL ENSA_ARPP19 ENSA/ARPP19 MASTL->ENSA_ARPP19 Phosphorylates PP2A PP2A ENSA_ARPP19->PP2A Inhibits CDK_Substrates CDK Substrates (Phosphorylated) PP2A->CDK_Substrates Dephosphorylates Mitotic_Progression Mitotic Progression CDK_Substrates->Mitotic_Progression Inhibitor 2,7-Naphthyridine MASTL Inhibitor Inhibitor->MASTL

Caption: Inhibition of the MASTL signaling pathway by a 2,7-naphthyridine-based inhibitor.

c-Met Kinase Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression of many human cancers. Upon HGF binding, c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.

cluster_cmet c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates Proliferation_Survival Proliferation & Survival RAS_MAPK->Proliferation_Survival PI3K_AKT->Proliferation_Survival Inhibitor 2,7-Naphthyridinone c-Met Inhibitor Inhibitor->cMet

Caption: Inhibition of the c-Met signaling pathway by a 2,7-naphthyridinone-based inhibitor.

Conclusion

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a strategically designed and highly versatile chemical intermediate that serves as a powerful starting point for the synthesis of a diverse range of kinase inhibitors. The orthogonal reactivity of its chloro and ethyl carboxylate functionalities provides medicinal chemists with the tools to systematically explore the structure-activity relationship and optimize compounds for potency, selectivity, and desirable pharmacokinetic properties. As the quest for novel and more effective targeted cancer therapies continues, the utility of well-designed building blocks like Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate will undoubtedly remain of critical importance in the drug discovery and development pipeline.

References

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - National Institutes of Health (NIH). Available at: [Link]

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC - NIH. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - MDPI. Available at: [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview - ResearchGate. Available at: [Link]

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed. Available at: [Link]

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - ResearchGate. Available at: [Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

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  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed. Available at: [Link]

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Methodological & Application

The Versatile Reactivity of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate with Nucleophiles: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the 2,7-naphthyridine scaffold has emerged as a privileged heterocyclic motif, underpinning a diverse array of biologically active compounds.[1] Among the various functionalized 2,7-naphthyridines, Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate stands out as a versatile and highly reactive building block. The presence of a chlorine atom at the C1-position, activated by the electron-withdrawing effects of the adjacent nitrogen atom and the ethyl carboxylate group at C3, renders this molecule susceptible to a wide range of nucleophilic substitution reactions. This reactivity profile opens a gateway for the synthesis of a multitude of novel 2,7-naphthyridine derivatives with tailored properties for applications in pharmaceutical and materials research.

This comprehensive guide provides detailed application notes and protocols for the reaction of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate with various classes of nucleophiles. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to effectively utilize this key intermediate in their synthetic endeavors.

Mechanistic Insights: Understanding the Reactivity

The reactivity of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic nature of the 2,7-naphthyridine ring system. The two nitrogen atoms in the bicyclic structure, along with the electron-withdrawing ester group, create an electron-deficient aromatic system. This electronic pull significantly activates the C1-position towards nucleophilic attack, facilitating the displacement of the chloro substituent.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} } Figure 1: General workflow for the nucleophilic aromatic substitution (SNAr) on Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. The electron-withdrawing groups on the 2,7-naphthyridine ring effectively delocalize the negative charge of the intermediate, thereby lowering the activation energy of the reaction.

Synthesis of the Starting Material: Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

A reliable synthesis of the title compound is a prerequisite for its use as a versatile intermediate. A common and effective strategy involves a multi-step sequence starting from readily available precursors.

Protocol 1: Synthesis of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The synthesis of the hydroxy precursor can be achieved via a Gould-Jacobs type reaction. This involves the condensation of a suitable aminopyridine with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization.

Materials:

  • 3-Amino-2-methylpyridine

  • Diethyl 2-(ethoxymethylene)malonate (DEEM)

  • Dowtherm A (or other high-boiling solvent)

  • Hexane

  • Ethanol

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-amino-2-methylpyridine and diethyl 2-(ethoxymethylene)malonate.

  • Heat the mixture at 130-140 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • To the resulting intermediate, add a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to 240-250 °C to effect cyclization. The reaction is typically complete within 1-2 hours.

  • Cool the reaction mixture and add hexane to precipitate the crude product.

  • Collect the solid by filtration, wash with hexane, and recrystallize from ethanol to afford pure Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate.

Protocol 2: Chlorination of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The conversion of the hydroxy-naphthyridine to the desired chloro-derivative is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Materials:

  • Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Dichloromethane (DCM) or Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, carefully add Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate to an excess of phosphorus oxychloride.

  • Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Reactions with Nucleophiles: Protocols and Applications

The C1-chloro substituent of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate can be displaced by a variety of nucleophiles, providing access to a diverse range of functionalized derivatives.

Amination Reactions: Accessing 1-Amino-2,7-naphthyridine Derivatives

The introduction of an amino group at the C1-position is a common transformation, leading to compounds with potential biological activity. Both traditional SNAr and modern palladium-catalyzed methods can be employed.

G

This protocol describes a general procedure for the direct displacement of the chloride with primary and secondary amines.

Materials:

  • Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

Procedure:

  • To a solution of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate in the chosen solvent, add the amine (1.1-1.5 equivalents) and the base (2-3 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NucleophileProductTypical Conditions
MorpholineEthyl 1-(morpholin-4-yl)-2,7-naphthyridine-3-carboxylateK₂CO₃, DMF, 100 °C
AnilineEthyl 1-(phenylamino)-2,7-naphthyridine-3-carboxylateCs₂CO₃, DMSO, 120 °C
BenzylamineEthyl 1-(benzylamino)-2,7-naphthyridine-3-carboxylateEt₃N, NMP, 100 °C

For less reactive amines or when milder conditions are required, the Buchwald-Hartwig amination is a powerful alternative.[3][4]

Materials:

  • Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

  • Desired amine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

  • Strong base (e.g., NaOt-Bu or K₃PO₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst, phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate and the amine.

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Reactions with O-Nucleophiles: Synthesis of 1-Alkoxy- and 1-Aryloxy-2,7-naphthyridines

The displacement of the C1-chloro group with alkoxides or phenoxides provides access to the corresponding ether derivatives.

Materials:

  • Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

  • Sodium or potassium alkoxide (e.g., sodium methoxide, sodium ethoxide) or phenoxide

  • Corresponding alcohol (e.g., methanol, ethanol) or an aprotic polar solvent (e.g., DMF)

Procedure:

  • Dissolve Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate in the corresponding alcohol or an aprotic solvent.

  • Add the sodium or potassium alkoxide or phenoxide (1.1-1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) if necessary. Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

NucleophileProductTypical Conditions
Sodium MethoxideEthyl 1-methoxy-2,7-naphthyridine-3-carboxylateMethanol, reflux
Sodium EthoxideEthyl 1-ethoxy-2,7-naphthyridine-3-carboxylateEthanol, reflux
Sodium PhenoxideEthyl 1-phenoxy-2,7-naphthyridine-3-carboxylateDMF, 80 °C
Reactions with S-Nucleophiles: Formation of 1-Thioether-2,7-naphthyridines

Thiolates are excellent nucleophiles and readily displace the C1-chloro substituent to form thioethers.

Materials:

  • Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., NaH, K₂CO₃, or Et₃N)

  • Aprotic solvent (e.g., DMF, THF)

Procedure:

  • In a flask under an inert atmosphere, dissolve the thiol in the aprotic solvent.

  • Add the base to generate the thiolate in situ.

  • Add a solution of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate in the same solvent to the thiolate solution.

  • Stir the reaction at room temperature or heat as required. Monitor by TLC.

  • After completion, quench the reaction with water and extract the product.

  • Wash the organic phase, dry, and concentrate.

  • Purify by column chromatography.

Conclusion

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a highly valuable and versatile building block for the synthesis of a wide range of functionalized 2,7-naphthyridine derivatives. Its activated C1-position allows for facile nucleophilic substitution with a variety of N-, O-, and S-nucleophiles. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel molecules with potential applications in medicine and materials science. The choice between classical SNAr and palladium-catalyzed methods for amination offers flexibility in terms of substrate scope and reaction conditions. Further exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of new and exciting chemical entities.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 2,3-Substituted-4-Quinazolones. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Chemistry Stack Exchange. How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH? [Link]

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  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2018 , 23(7), 1746. [Link]

  • PrepChem. Synthesis of 1-Ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester sodium salt. [Link]

  • Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Int. J. Mol. Sci.2022 , 23(11), 5987. [Link]

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

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The Versatile Intermediary: Experimental Protocols for Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds with applications ranging from antimicrobial to anticancer agents.[1] Its unique electronic properties and structural rigidity make it a sought-after core in modern drug discovery. This guide provides an in-depth exploration of a key building block, Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate , detailing its synthesis and subsequent functionalization through a variety of robust and reproducible experimental protocols. Designed for researchers and professionals in medicinal chemistry and organic synthesis, this document elucidates not just the procedural steps but also the underlying chemical principles that govern these transformations.

Synthesis of the Core Scaffold

The journey to harnessing the synthetic potential of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate begins with its preparation. This is typically a two-step process, commencing with the construction of the foundational hydroxy-naphthyridine ring system, followed by a chlorination reaction.

Step 1: Synthesis of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The initial synthesis of the naphthyridine core is analogous to the well-established Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[2][3] This method provides a reliable route to the 1-hydroxy (or its tautomeric 1-oxo) form of the 2,7-naphthyridine scaffold.

Protocol 1: Gould-Jacobs-type Synthesis of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Intermediate Isolation (Optional): Upon cooling, the intermediate, ethyl 2-((pyridin-3-ylamino)methylene)malonate, may solidify. This can be washed with cold hexane and used in the next step without further purification.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether (approximately 10 times the weight of the intermediate). Heat the mixture to 250-260 °C with vigorous stirring for 30-60 minutes.

  • Work-up and Purification: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. Recrystallize the crude product from ethanol or a similar suitable solvent to yield pure Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate.

Step 2: Chlorination to Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

The conversion of the 1-hydroxy/oxo group to the 1-chloro substituent is a critical step, activating the molecule for a range of subsequent nucleophilic substitution reactions. This transformation is reliably achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol 2: Chlorination of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Removal of Excess Reagent: Carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Work-up: Cool the residue in an ice bath and cautiously quench by the slow addition of crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Functionalization of the 1-Chloro Position

The chlorine atom at the C1 position of the 2,7-naphthyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the overall electron-deficient character of the heterocyclic system. This facilitates a variety of synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of heteroaromatic chemistry, allowing for the direct introduction of a wide range of functional groups.[4][5][6] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[6]

Workflow for SNAr Reactions:

sn_ar_workflow start Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate reagents Nucleophile (e.g., R-NH2, R-OH, R-SH) Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, DMSO, EtOH) start->reagents Combine reaction Heat (e.g., 80-120 °C) Monitor by TLC reagents->reaction Perform Reaction workup Aqueous Work-up Extraction reaction->workup Quench & Extract purification Column Chromatography or Recrystallization workup->purification Isolate product Substituted 2,7-Naphthyridine Derivative purification->product Characterize suzuki_mechanism pd0 Pd(0)L2 naph_pd_cl Naph-Pd(II)L2-Cl pd0->naph_pd_cl Oxidative Addition naph_cl Naph-Cl naph_cl->naph_pd_cl naph_pd_r Naph-Pd(II)L2-R naph_pd_cl->naph_pd_r Transmetalation boronic_acid R-B(OH)2 boronic_acid->naph_pd_r base Base base->naph_pd_r product Naph-R naph_pd_r->product Reductive Elimination product->pd0

Sources

Scale-Up Synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the scale-up synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, a key heterocyclic building block in modern drug discovery. The 2,7-naphthyridine scaffold is a privileged motif in medicinal chemistry, exhibiting a wide range of biological activities. This guide is designed for researchers, scientists, and professionals in drug development, offering a robust and scalable synthetic route. The protocol emphasizes safety, efficiency, and reproducibility, with in-depth explanations of the chemical transformations and practical considerations for process optimization.

Introduction: The Significance of 2,7-Naphthyridines in Medicinal Chemistry

The 2,7-naphthyridine core is a significant pharmacophore found in a variety of biologically active molecules. Its rigid, planar structure and the presence of nitrogen atoms allow for specific interactions with biological targets, leading to a broad spectrum of therapeutic applications, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2] The targeted compound, Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, serves as a versatile intermediate. The chloro-substituent at the 1-position provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functionalities, while the ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization or to act as a key interacting group.

This document outlines a reliable two-step synthetic sequence for the preparation of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, commencing with a Gould-Jacobs type reaction to construct the core naphthyridine ring system, followed by a chlorination step.[3]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C1-Cl bond, leading back to the corresponding hydroxy-naphthyridine (or its tautomeric naphthyridinone) precursor. This precursor can be synthesized via a cyclization reaction, a common strategy for forming naphthyridine rings.[1] The Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative followed by thermal cyclization, is a well-established and scalable method for this purpose.[3]

G Target Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate Precursor1 Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate Target->Precursor1 Chlorination (POCl3) Starting_Materials 4-Aminopyridine + Diethyl ethoxymethylenemalonate (DEEM) Precursor1->Starting_Materials Gould-Jacobs Reaction

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagents and Solvents Equipment
4-AminopyridineRound-bottom flasks (various sizes)
Diethyl ethoxymethylenemalonate (DEEM)Reflux condenser
Diphenyl etherMagnetic stirrer with heating mantle
Phosphorus oxychloride (POCl₃)Thermometer
Dichloromethane (DCM)Buchner funnel and vacuum flask
Saturated sodium bicarbonate solutionRotary evaporator
Anhydrous sodium sulfateStandard laboratory glassware
IcepH paper
Step 1: Synthesis of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

This step involves the condensation of 4-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal cyclization in a high-boiling solvent.[3]

Protocol:

  • Condensation: In a 1 L round-bottom flask equipped with a magnetic stirrer, add 4-aminopyridine (94.1 g, 1.0 mol) and diethyl ethoxymethylenemalonate (216.2 g, 1.0 mol).

  • Stir the mixture at 110-120 °C for 2 hours. The reaction mixture will become a thick paste.

  • Cyclization: To the reaction mixture, add diphenyl ether (500 mL).

  • Heat the mixture to 240-250 °C with vigorous stirring under a nitrogen atmosphere. The cyclization is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to below 100 °C.

  • While still warm, pour the mixture into a beaker containing hexane (1 L) with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate as a solid.

  • Dry the purified product under vacuum.

Step 2: Synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

This step involves the chlorination of the hydroxy-naphthyridine intermediate using phosphorus oxychloride.[4][5]

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate (from Step 1, e.g., 21.8 g, 0.1 mol).

  • Carefully add phosphorus oxychloride (153.3 g, 90 mL, 1.0 mol) to the flask in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The solid will gradually dissolve. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (500 g) in a large beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate as a solid.

G cluster_0 Step 1: Naphthyridine Formation cluster_1 Step 2: Chlorination Condensation Condensation of 4-Aminopyridine and DEEM Cyclization Thermal Cyclization in Diphenyl Ether Condensation->Cyclization Workup1 Precipitation, Filtration, and Recrystallization Cyclization->Workup1 Chlorination Chlorination with POCl3 Workup1->Chlorination Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate Workup2 Quenching, Neutralization, Extraction, and Purification Chlorination->Workup2

Caption: Experimental workflow for the synthesis.

Safety Precautions

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [6][7][8][9]

  • Handling: Always handle phosphorus oxychloride in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), a lab coat, and chemical splash goggles with a face shield.[6][8]

  • Reaction Quenching: The quenching of the reaction mixture with ice is highly exothermic and releases hydrogen chloride gas. This must be performed slowly and with extreme caution in a fume hood.

  • Spills: In case of a spill, neutralize with a dry agent like sodium bicarbonate. Do not use water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

Parameter Expected Value
Appearance Off-white to yellow solid
Yield (Overall) 40-60%
Purity (by HPLC) >98%
¹H NMR Consistent with the structure of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate
¹³C NMR Consistent with the structure of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight of the product

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The described method is based on well-established chemical transformations and offers a practical approach for laboratory-scale production.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Publication Corporation. Available at: [Link]

  • Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. Sci-Hub. Available at: [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Phosphorus Oxychloride. Air Liquide Malaysia. Available at: [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. MDPI. Available at: [Link]

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Application Notes and Protocols: High-Purity Recrystallization of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the recrystallization of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, a key intermediate in the synthesis of novel therapeutics. The 2,7-naphthyridine core is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, making the purity of this precursor paramount for successful drug discovery and development programs.[1][2][3] This protocol is designed for researchers, medicinal chemists, and process development scientists seeking a reliable method to obtain high-purity crystalline material.

Scientific Foundation: The Rationale Behind Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds, predicated on the principle that the solubility of a solid in a solvent generally increases with temperature.[4] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in lower concentrations, remain in the solution. The success of this technique hinges on the selection of an appropriate solvent system where the target compound exhibits high solubility at higher temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

For heterocyclic compounds like Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, the choice of solvent is critical. Aromatic and polar aprotic solvents are often good starting points. The planarity of the naphthyridine ring system can lead to effective crystal packing, favoring the formation of well-defined crystals upon slow cooling.

Characterization and Data Summary

While a specific recrystallization protocol for the title compound is not extensively documented in publicly available literature, data from analogous structures and general principles for heterocyclic compounds allow for the development of a robust procedure.

ParameterExpected ValueRationale/Reference
Appearance White to off-white or pale-yellow solid/needlesBased on related naphthyridine esters.[5][6]
Purity (Post-Recrystallization) >99% (by HPLC)Target for synthetic intermediates in drug development.
Melting Point Sharp, well-defined rangeA sharp melting point is indicative of high purity.[4]
Primary Solvent Candidates Ethyl Acetate, Toluene, AcetonitrileCommon solvents for purifying heterocyclic compounds.[7][8][9]
Anti-Solvent Candidates Hexane, HeptaneUsed to induce precipitation from more polar solvents.[10]

Detailed Recrystallization Protocol

This protocol is designed to be a self-validating system, with in-process checks to ensure optimal results.

Materials and Equipment
  • Crude Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

  • Reagent-grade solvents (e.g., Ethyl Acetate, Toluene, Hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring capability

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Drying oven or vacuum desiccator

Step-by-Step Methodology

Step 1: Solvent Selection and Dissolution

  • Rationale: The goal is to find a solvent that dissolves the compound when hot but not when cold. This differential solubility is the driving force for recrystallization.

  • Procedure:

    • Place a small amount of the crude compound (e.g., 50 mg) in a test tube.

    • Add the chosen solvent (e.g., Ethyl Acetate) dropwise while gently heating and agitating.

    • A good solvent will dissolve the compound completely near its boiling point. If it dissolves readily at room temperature, the recovery will be poor. If it is insoluble even at the boiling point, it is not a suitable solvent.

    • Once a suitable solvent is identified, place the bulk of the crude Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the hot solvent required to fully dissolve the solid. This is crucial for maximizing yield. Add the solvent in small portions, allowing the solution to heat and stir between additions.

Step 2: Hot Filtration (Optional, but Recommended)

  • Rationale: This step removes any insoluble impurities, such as dust or catalysts, which would otherwise be incorporated into the final crystals.

  • Procedure:

    • If the hot solution contains visible particulate matter, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel with a small amount of the hot solvent.

    • Pour the hot, saturated solution through a fluted filter paper in the pre-heated funnel into the clean, hot flask. This should be done quickly to prevent premature crystallization in the funnel.

Step 3: Cooling and Crystallization

  • Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Procedure:

    • Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature on a benchtop, undisturbed.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

Step 4: Crystal Collection and Washing

  • Rationale: The crystals must be separated from the mother liquor, which contains the dissolved impurities. Washing with a small amount of cold solvent removes any residual mother liquor from the crystal surfaces.

  • Procedure:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the crystalline slurry into the funnel.

    • Wash the crystals with a small amount of fresh, ice-cold solvent. Use just enough to rinse the crystals, as excessive washing will dissolve some of the product.

Step 5: Drying

  • Rationale: The final step is to remove any residual solvent from the purified crystals.

  • Procedure:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.

    • Transfer the crystals to a watch glass or drying dish and dry to a constant weight in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting
  • No Crystals Form: The solution may not be saturated enough. Re-heat the solution and boil off some of the solvent. If crystals still do not form, scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound can initiate crystallization.[11]

  • Oiling Out: The compound may be precipitating as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the compound's melting point is lower than the boiling point of the solvent. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

  • Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with too much cold solvent.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow A Crude Compound in Flask B Add Minimum Hot Solvent & Dissolve A->B Heat & Stir C Hot Filtration (Optional) B->C Insoluble Impurities Present D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Ice Bath Cooling D->E Crystal Formation F Vacuum Filtration E->F G Wash with Cold Solvent F->G J Impurities in Mother Liquor F->J H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Workflow for the recrystallization of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

References

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. National Institutes of Health.

  • Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. PrepChem.com.

  • How can I obtain good crystals of heterocyclic organic compounds? ResearchGate.

  • Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate: Application Notes and Protocols. Benchchem.

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. MDPI.

  • Recrystallization. Chemistry LibreTexts.

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.

  • Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde. Google Patents.

  • Recrystallization (chemistry). Wikipedia.

  • Recrystallization. YouTube.

  • 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses Procedure.

  • Antimicrobial Activity of Naphthyridine Derivatives. National Institutes of Health.

  • Chemodivergent [3+2] and [4+2] Annulations of Isoindigos with Morita–Baylis–Hillman (MBH) Carbonates. American Chemical Society.

  • Application Notes and Protocols: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. Benchchem.

  • Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. PubChem.

  • Ethyl 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. TCI Chemicals.

  • Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. PubChem.

  • Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate. PubChem.

  • ethyl 7-chloro-1,4-dihydro-4-oxo-1-(2-thiazolyl). Chongqing Chemdad Co., Ltd.

  • Kinesin KIF18A inhibitor and its application. Google Patents.

  • Pyrrol derivatives with antibacterial activity. Google Patents.

  • 2,7-Naphthyridine-3-carboxylic acid, 1-chloro-, ethyl ester. Aaron Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Question 1: I am experiencing low yield after performing column chromatography. What are the likely causes and how can I improve my recovery?

Low yield after column chromatography is a common issue that can often be attributed to several factors. Understanding the underlying cause is key to resolving the problem.

Answer:

The primary reasons for low yield during chromatographic purification include irreversible adsorption of the compound onto the silica gel, improper solvent system selection leading to band tailing, or co-elution with impurities.[4][5]

Causality behind Experimental Choices:

  • Irreversible Adsorption: Chlorinated N-heterocycles can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to decomposition or irreversible binding.[4][6]

  • Solvent System Optimization: An ideal solvent system will provide a good separation between your target compound and impurities, with a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a Thin Layer Chromatography (TLC) plate.[5] This Rf range typically ensures a good balance between resolution and elution time on a column.

Workflow for Solvent System Optimization:

Caption: Workflow for optimizing the solvent system using TLC.

Step-by-Step Protocol for Solvent System Optimization:

  • Prepare several small beakers with different ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved crude product onto several TLC plates.

  • Place each TLC plate into a different beaker containing one of your test solvent systems.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plates and visualize the spots under a UV lamp.

  • Select the solvent system that gives your target compound an Rf value between 0.25 and 0.35 with good separation from other spots.

Question 2: A persistent impurity is co-eluting with my product. How can I improve the separation?

Answer:

When an impurity has a similar polarity to your target compound, standard silica gel chromatography may not provide adequate separation.[5] In such cases, alternative chromatographic techniques or modifications to your current method are necessary.

Causality behind Experimental Choices:

  • Stationary Phase Selectivity: Different stationary phases (e.g., alumina, C18) interact with compounds based on different chemical principles. Switching to a different stationary phase can alter the elution order and improve separation.

  • Mobile Phase Selectivity: Changing the solvents in your mobile phase can also influence selectivity. For instance, replacing ethyl acetate with a different polar solvent like diethyl ether can change the interactions between your compounds and the stationary phase.

Data Presentation: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseSeparation PrincipleBest For
Normal Phase Silica Gel (polar)Non-polar to moderately polarAdsorption, based on polaritySeparating compounds with different polarities
Reverse Phase C18-bonded silica (non-polar)Polar (e.g., water/acetonitrile)Partitioning, based on hydrophobicitySeparating non-polar to moderately polar compounds
Alumina Aluminum oxide (can be acidic, neutral, or basic)Non-polar to moderately polarAdsorption, sensitive to acidic/basic naturePurifying compounds sensitive to silica gel

Recommendations:

  • Try a Different Solvent System: If you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system or a toluene/acetone system.

  • Use a Different Stationary Phase: Consider using neutral alumina or reverse-phase silica gel (C18).

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution.

Question 3: My compound appears to be decomposing on the silica gel column. How can I prevent this?

Answer:

Decomposition on silica gel is a known issue for certain classes of compounds, particularly those that are sensitive to acid.[4] The surface of silica gel is acidic due to the presence of silanol groups, which can catalyze degradation reactions.

Causality behind Experimental Choices:

  • Deactivating Silica Gel: Adding a small amount of a basic modifier, such as triethylamine, to the mobile phase neutralizes the acidic sites on the silica gel, preventing acid-catalyzed decomposition.[5]

  • Alternative Stationary Phases: Using a neutral stationary phase like neutral alumina or a less acidic grade of silica gel can also mitigate decomposition.

Step-by-Step Protocol for Deactivating Silica Gel:

  • Prepare your chosen solvent system for column chromatography.

  • Add a small amount of triethylamine (typically 0.1-1% by volume) to the solvent system.

  • Use this modified solvent system to both pack the column and elute your compound.

  • Important: Ensure your compound is stable under basic conditions before using this method.

Question 4: I am having difficulty recrystallizing my product. It either oils out or the recovery is very low. What should I do?

Answer:

Recrystallization is a powerful purification technique, but finding the right conditions can be challenging.[3][7][8] "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Low recovery is often due to the compound being too soluble in the chosen solvent at cold temperatures.

Causality behind Experimental Choices:

  • Ideal Recrystallization Solvent: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

  • Solvent Pairs: Using a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can often provide the ideal solubility profile.[1]

Workflow for Recrystallization Solvent Selection:

Caption: Decision-making process for selecting a recrystallization solvent.

Question 5: How can I definitively confirm the purity and identity of my final product?

Answer:

A combination of spectroscopic and chromatographic methods is essential for confirming the structure and assessing the purity of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Data Presentation: Expected Analytical Data

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons on the naphthyridine ring, the ethyl ester protons (a quartet and a triplet), and any other substituents. Chemical shifts and coupling constants should be consistent with the structure.
¹³C NMR Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the naphthyridine core.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern for the chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observed.
HPLC A single major peak with a purity of >98% is typically desired for use in drug development.

Self-Validating System: The combination of these techniques provides a self-validating system. NMR and mass spectrometry confirm the chemical structure, while HPLC provides a quantitative measure of purity. Any inconsistencies between these data sets would indicate the presence of an impurity or an incorrect structure.

Frequently Asked Questions (FAQs)

Q: What are the likely byproducts in the synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate?

A: The synthesis of 2,7-naphthyridine derivatives can involve several steps, with potential for various byproducts.[9] Depending on the synthetic route, common impurities could include unreacted starting materials, regioisomers, or products of side reactions such as hydrolysis of the ester group.

Q: What are the recommended storage conditions for the purified compound?

A: As with many chlorinated heterocyclic compounds, it is advisable to store Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate in a cool, dry, and dark place to prevent degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

References

  • Al-Tel, T. H. (2011). A New Access for the Synthesis of Novel Substituted Naphthyridine and Benzonaphthyridine Derivatives. Molecules, 16(8), 6333–6341. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065. [Link]

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Active Pharmaceutical Ingredients (pp. 1-24). IntechOpen. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Overcoming the Low Reactivity of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable but challenging heterocyclic building block. We understand that its unique electronic properties can lead to difficulties in common synthetic transformations. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you successfully incorporate this scaffold into your synthetic targets.

Understanding the Root Cause: The Electronic Nature of the 2,7-Naphthyridine Core

The primary challenge in functionalizing Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate stems from the inherent electronic properties of the 2,7-naphthyridine ring system. This bicyclic heterocycle contains two nitrogen atoms, which are strongly electron-withdrawing. Their presence significantly reduces the electron density of the aromatic system, a property referred to as being "electron-deficient."[1]

This electron deficiency has two major, opposing consequences for reactivity:

  • Deactivation towards Palladium-Catalyzed Cross-Coupling: The critical, and often rate-limiting, step in reactions like Suzuki or Buchwald-Hartwig coupling is the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.[2] The electron-poor nature of the naphthyridine ring deactivates the C-Cl bond, making this oxidative addition step energetically unfavorable and sluggish.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the same electron deficiency makes the ring highly susceptible to attack by strong nucleophiles. The nitrogen atoms can effectively stabilize the negative charge of the intermediate (Meisenheimer complex) formed during an SNAr reaction.[3][4][5]

Understanding this dual reactivity is key to troubleshooting and designing successful synthetic strategies.

G Electronic Influence on Reactivity cluster_0 Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate cluster_1 Reaction Pathways cluster_2 Consequences Compound Electron-Deficient 2,7-Naphthyridine Core Pd_Coupling Palladium-Catalyzed Cross-Coupling Compound->Pd_Coupling Deactivates C-Cl bond (Difficult Oxidative Addition) SNAr Nucleophilic Aromatic Substitution (SNAr) Compound->SNAr Activates Ring (Stabilizes Meisenheimer Complex) Pd_Outcome Low Reactivity Requires Harsh Conditions & Specialized Catalysts Pd_Coupling->Pd_Outcome SNAr_Outcome High Reactivity Often a Viable Alternative (Metal-Free) SNAr->SNAr_Outcome

Caption: Duality of Reactivity in 2,7-Naphthyridine.

Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

This section addresses the most common issues encountered when attempting to functionalize the C1-position using palladium catalysis.

Q1: My Suzuki-Miyaura coupling reaction shows no conversion, or the yield is very low. What are the critical parameters to optimize?

Answer: Failure in a Suzuki-Miyaura coupling with this substrate almost always points to an issue with the catalytic system's inability to overcome the high activation energy of the oxidative addition step. You must employ a highly active catalyst system specifically designed for unreactive aryl chlorides.

The Four Pillars of Optimization:

  • Palladium Precatalyst: Standard catalysts like Pd(PPh₃)₄ are often insufficient. Use air-stable precatalysts like G3-XPhos or G4-SPhos, or generate the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[6]

  • Ligand: This is the most critical component. The ligand must be both bulky and highly electron-donating to promote oxidative addition. Standard ligands are inadequate. Your primary choices should be from the Buchwald family of biaryl phosphine ligands.

  • Base: The base plays a role in both the transmetalation step and catalyst stability.[7] A strong, non-nucleophilic base is required. Avoid hydroxide bases if you want to preserve the ester.

  • Temperature & Solvent: Higher temperatures are generally needed, but balance this against potential decomposition. Anhydrous, polar aprotic solvents are essential.

Recommended Starting Conditions for Optimization:

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, effective sources for generating the active L-Pd(0) species.
Ligand XPhos, SPhos, or RuPhos (2-5 mol%)Bulky, electron-rich ligands essential for activating the C-Cl bond of electron-deficient heterocycles.[8]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, moderately soluble bases that are less likely to cause ester hydrolysis compared to alkoxides.[9]
Solvent 1,4-Dioxane or Toluene/Water (e.g., 10:1)High-boiling point aprotic solvents that are standard for these challenging couplings.
Temperature 100-120 °C (sealed vessel or reflux)Thermal energy is required to overcome the high activation barrier.

Pro-Tip: Use a ligand-to-palladium ratio of approximately 2:1 when generating the catalyst in situ from Pd₂(dba)₃ or Pd(OAc)₂ to ensure the formation of the desired monoligated palladium species, which is often the most active.

G Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl L-Pd(II)-Ar-Cl OxAdd->PdII_Aryl [RATE LIMITING STEP] Deactivated by Naphthyridine Ring Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L-Pd(II)-Ar-R Transmetal->PdII_Diaryl Boronic R-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Suzuki Cycle Highlighting the Challenging Step.

Q2: My Buchwald-Hartwig amination is failing. What adjustments are needed for C-N bond formation?

Answer: The principles are similar to the Suzuki coupling: a highly active catalyst is required. However, the choice of base is even more critical in C-N couplings.

Key Adjustments for Buchwald-Hartwig Amination:

  • Base Selection: A strong, non-nucleophilic base is mandatory. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the standards for coupling aryl chlorides.[10][11] Be aware that these strong bases can promote ester hydrolysis if the reaction is run for too long or at excessive temperatures.

  • Ligand Choice: While Buchwald biaryl phosphine ligands are excellent here too, ferrocene-based ligands like Josiphos or bidentate ligands like BINAP and DPPF have also shown great success in C-N couplings.[11]

  • Solvent: Anhydrous toluene or THF are commonly used.

Recommended Starting Conditions:

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source.
Ligand XPhos or BrettPhos (2-4 mol%)Proven to be highly effective for C-N coupling of heteroaryl chlorides.
Base NaOtBu (1.5-2.0 equivalents)A strong, standard base for Buchwald-Hartwig reactions.[8]
Solvent Toluene or THF (anhydrous)Standard aprotic solvents for this transformation.
Temperature 80-110 °CSufficient to promote the reaction without excessive decomposition.
Q3: My reaction turns black, and I see a palladium mirror forming on the flask. What is happening?

Answer: This indicates catalyst death. The active Pd(0) species is crashing out of the catalytic cycle as inactive palladium black. This is a common problem with challenging substrates that require high temperatures.

Troubleshooting Catalyst Decomposition:

  • Ensure Rigorous Inert Conditions: Oxygen can degrade the phosphine ligands and oxidize the Pd(0) catalyst. Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

  • Check Ligand Purity and Ratio: Impure or oxidized phosphine ligands will fail to protect the palladium center. Use a slightly higher ligand-to-metal ratio (e.g., 2.5:1) to ensure the palladium is fully coordinated and stabilized.

  • Use a Precatalyst: Modern palladium precatalysts (like the G3/G4 Buchwald precatalysts) are designed for slow, controlled release of the active Pd(0) species, which can minimize the concentration of unstable, unligated palladium and reduce decomposition.

  • Lower the Temperature: While counterintuitive for a slow reaction, sometimes an excessively high temperature can accelerate catalyst decomposition more than it accelerates the desired reaction. Try running the reaction at a slightly lower temperature (e.g., 90-100 °C) for a longer period.

Q4: My main side product is the hydrolyzed carboxylic acid. How can I prevent this?

Answer: The ethyl ester is susceptible to saponification under the strongly basic conditions and high temperatures required for cross-coupling.[12]

Strategies to Prevent Hydrolysis:

  • Choice of Base: This is the most effective solution. Use K₃PO₄ or K₂CO₃ instead of stronger bases like NaOtBu or other alkoxides. While this may slow the cross-coupling reaction, it will significantly preserve the ester.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the ester's exposure time to the basic conditions. Avoid unnecessarily high temperatures.

  • Change the Substrate: If hydrolysis is unavoidable and the acid is not the desired final product, consider performing the cross-coupling on a substrate with a more robust protecting group (e.g., a tert-butyl ester, which is more resistant to base) and deprotecting in a final step.

FAQs: Alternative Strategies and General Considerations
Q1: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative to cross-coupling?

Answer: Yes, absolutely. For many transformations, SNAr is not just viable but superior to palladium catalysis for this specific substrate. The highly electron-deficient nature of the 2,7-naphthyridine ring makes it an excellent electrophile for SNAr.[3][13]

When to Consider SNAr:

  • When your nucleophile is strong (e.g., alkoxides, thiolates, primary/secondary amines).

  • When you want to avoid transition metals (e.g., for cost, toxicity, or purification reasons).

  • When cross-coupling reactions have failed.

General Conditions for SNAr:

  • Nucleophile: The desired nucleophile (e.g., sodium methoxide, morpholine, sodium thiophenoxide).

  • Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is ideal as it solvates the cation but leaves the nucleophile highly reactive.

  • Temperature: Reactions can often proceed at temperatures from room temperature to ~100 °C, depending on the nucleophile's strength.

G SNAr Mechanism on 2,7-Naphthyridine Start Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate (Ar-Cl) Step1 Step 1: Nucleophilic Attack (Addition) Start->Step1 Nuc Nucleophile (Nu⁻) Nuc->Step1 Intermediate Meisenheimer Complex [Ar(Cl)(Nu)]⁻ (Resonance Stabilized by N atoms) Step1->Intermediate Breaks Aromaticity Step2 Step 2: Loss of Leaving Group (Elimination) Intermediate->Step2 Restores Aromaticity Product Substituted Product (Ar-Nu) Step2->Product LG Cl⁻ Step2->LG

Caption: SNAr as a Powerful, Metal-Free Alternative.

Q2: Are there alternatives to Palladium catalysis?

Answer: Yes, other transition metals can be effective. Cobalt-catalyzed cross-couplings have been successfully used for functionalizing chloronaphthyridines with organozinc and Grignard reagents.[14] Nickel catalysts are also well-known for their ability to activate C-Cl bonds and can be a more cost-effective alternative to palladium. These methods are less common but can be powerful in specific cases where palladium systems fail.

Detailed Experimental Protocols

Disclaimer: These are generalized starting protocols. Optimization will be required for specific substrates. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Optimized Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and finely ground K₃PO₄ (3.0 eq.).

  • Catalyst Addition: In a separate vial, add Pd(OAc)₂ (0.02 eq., 2 mol%) and XPhos (0.044 eq., 4.4 mol%). Add anhydrous 1,4-dioxane (to make a final reaction concentration of ~0.1 M). Stir this mixture for 10 minutes at room temperature to pre-form the catalyst.

  • Reaction: Transfer the catalyst solution to the Schlenk flask containing the solids.

  • Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk flask, add NaOtBu (1.5 eq.). Seal the flask, and flame-dry the solid under vacuum. Allow to cool.

  • Reagent Addition: Backfill with argon. Add Pd₂(dba)₃ (0.015 eq., 1.5 mol%), BrettPhos (0.033 eq., 3.3 mol%), and Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate (1.0 eq.).

  • Solvent/Nucleophile Addition: Add anhydrous toluene (to make a final reaction concentration of ~0.1 M), followed by the amine nucleophile (1.2 eq.).

  • Execution: Seal the flask and heat the mixture to 100 °C for 6-18 hours.

  • Monitoring: Track the disappearance of the starting material by LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References
  • Wagner, E., Wojcicka, A., Bryndal, I., & Lis, T. (2015). Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ChemInform. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemical Reviews. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Knochel, P., et al. (2012). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Angewandte Chemie. [Link]

  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemical Society Reviews. (2007). Organometallics in heterocyclic chemistry. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]

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Validation & Comparative

Navigating the Halogen Dance: A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Naphthyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the naphthyridine scaffold stands as a privileged heterocyclic motif, underpinning a multitude of biologically active compounds and functional materials.[1][2] The functionalization of this core, often achieved through the strategic application of palladium-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic chemistry.[3] A critical decision in this process lies in the choice of the halogen handle—most commonly chlorine or bromine—appended to the naphthyridine ring. This guide provides a comprehensive comparison of the reactivity of chloro- and bromo-naphthyridines in key cross-coupling reactions, offering insights into the underlying chemical principles, practical experimental considerations, and data-driven recommendations to inform your synthetic strategy.

The Fundamental Divide: Understanding the Inherent Reactivity of C-Cl vs. C-Br Bonds

The well-established trend in halide reactivity for cross-coupling reactions follows the order of I > Br > Cl > F.[4] This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5] The weaker C-Br bond, as compared to the C-Cl bond, generally leads to a lower activation energy for oxidative addition of the palladium catalyst, resulting in faster reactions and often allowing for milder reaction conditions.

While bromo-naphthyridines are inherently more reactive, recent advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have significantly expanded the utility of the more economical and readily available chloro-naphthyridines.[3] The choice between a bromo- or chloro-substituent, therefore, becomes a nuanced decision, balancing reactivity with cost and substrate availability.

The Naphthyridine Core: An Electronic Influencer

The presence of two nitrogen atoms within the bicyclic naphthyridine ring system imparts a distinct electronic character to the scaffold. These electron-withdrawing nitrogen atoms render the attached halogen more susceptible to nucleophilic attack and facilitate the oxidative addition of the palladium catalyst. This inherent electronic activation can, to some extent, compensate for the lower reactivity of a chloro-substituent compared to a bromo-substituent on a less electron-deficient aromatic ring. However, the general reactivity trend of Br > Cl is typically maintained even on the naphthyridine core.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. When comparing chloro- and bromo-naphthyridines in this reaction, the superior reactivity of the bromo-derivatives is evident.

HalogenCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Br Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O10012~80-95[6] (representative)
Cl Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11024~60-85[7] (representative)

Note: The data presented is representative and compiled from various sources. Direct side-by-side comparative studies for identical naphthyridine isomers are limited. The yields are highly substrate and condition dependent.

As the table suggests, bromo-naphthyridines generally require less forcing conditions (lower temperatures, shorter reaction times) and often provide higher yields with standard catalyst systems. The coupling of chloro-naphthyridines frequently necessitates the use of more specialized and electron-rich ligands, such as SPhos or XPhos, to achieve comparable efficiencies.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification prep1 Combine halo-naphthyridine, boronic acid/ester, and base in a Schlenk flask. prep2 Evacuate and backfill with an inert gas (Ar or N₂) (repeat 3x). prep1->prep2 prep3 Add degassed solvent(s). prep2->prep3 react1 Add Pd catalyst and ligand. prep3->react1 react2 Heat the reaction mixture with vigorous stirring for the specified time. react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool to room temperature and quench the reaction. react3->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Dry, filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[8] Similar to the Suzuki coupling, bromo-naphthyridines exhibit greater reactivity in this transformation.

HalogenCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Br Pd₂(dba)₃ / BINAPNaOtBuToluene1008-16~75-90[9] (representative)
Cl Pd(OAc)₂ / XPhosK₂CO₃t-BuOH11018-24~50-80[10] (representative)

Note: The data presented is representative and compiled from various sources. Direct side-by-side comparative studies for identical naphthyridine isomers are limited. The yields are highly substrate and condition dependent.

The amination of chloro-naphthyridines often requires more specialized ligands and stronger bases to proceed efficiently. The choice of base is critical and can significantly impact the reaction outcome.

Catalytic Cycle: Buchwald-Hartwig Amination

G A Pd(0)L₂ B Oxidative Addition A->B R-X C [R-Pd(II)(X)L₂] B->C D Amine Coordination /Deprotonation C->D HNR'R'', Base E [R-Pd(II)(NR'R'')L₂] D->E F Reductive Elimination E->F F->A Regenerated Catalyst G R-NR'R'' F->G

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides.[11] The reactivity trend of Br > Cl is also pronounced in this reaction.[11]

HalogenCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Br Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF60-804-12~70-90[12][13] (representative)
Cl Pd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane100-12018-36~40-75[12] (representative)

Note: The data presented is representative and compiled from various sources. Direct side-by-side comparative studies for identical naphthyridine isomers are limited. The yields are highly substrate and condition dependent.

Coupling of chloro-naphthyridines in Sonogashira reactions is often challenging and may require higher temperatures, longer reaction times, and more sophisticated catalyst systems to achieve satisfactory yields.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a Bromo-Naphthyridine

Materials:

  • 2-Bromo-1,5-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-1,5-naphthyridine, the arylboronic acid, and cesium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Add Pd(dppf)Cl₂ to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.[6]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Representative Protocol for Buchwald-Hartwig Amination of a Chloro-Naphthyridine

Materials:

  • 2-Chloro-1,8-naphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • tert-Butanol (t-BuOH) (degassed)

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add 2-chloro-1,8-naphthyridine and the amine to the tube.

  • Add degassed t-BuOH via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 24 hours.[10]

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

In the cross-coupling functionalization of naphthyridines, bromo-derivatives generally offer higher reactivity, leading to milder reaction conditions and often better yields compared to their chloro-counterparts. This is a direct consequence of the lower C-Br bond dissociation energy. However, the cost-effectiveness and broader availability of chloro-naphthyridines make them attractive substrates, especially in large-scale synthesis. The continued development of highly active and robust catalyst systems is progressively closing the reactivity gap, enabling the efficient use of chloro-naphthyridines in a wide array of cross-coupling transformations.

For researchers and drug development professionals, the choice between a chloro- and bromo-naphthyridine should be guided by a careful consideration of the desired reactivity, the complexity of the substrate, the cost of starting materials, and the availability of advanced catalyst systems. A thorough understanding of these factors will empower the synthetic chemist to design efficient and effective routes to novel naphthyridine-based molecules.

References

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  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Knochel, P., & Krasovskiy, A. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(24), 6686–6689. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 45(32). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Chemistry, 2019, 1–7. [Link]

  • Sharma, S., & Kumar, A. (2015). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Organic Chemistry, 5(1), 1-7. [Link]

  • Proença, M. F. J. R. P. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3236. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Ben-David, Y., & Milstein, D. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal, 21(39), 13634-13644. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85586-85590. [Link]

  • Tang, W., & Li, C. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3291-3294. [Link]

  • Fu, G. C., & Dai, C. (2001). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 123(41), 10099–10100. [Link]

  • Newman, S. G., & Leitch, D. C. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal, e202303531. [Link]

  • ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Mirica, L. M., & Ilg, T. R. (2020). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Inorganic Chemistry, 59(17), 12294–12304. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • ResearchGate. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][12][14]thiadiazole Series. [Link]

  • Royal Society of Chemistry. (2019). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

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  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

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  • NIH. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • MDPI. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (2016). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. (2022). versus (P,N,P)Ni‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions under Green Conditions. [Link]

  • NIH. (2021). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. [Link]

  • Scholarship @ Claremont. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • ResearchGate. (2018). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. [Link]

  • Journal of the Chemical Society, Dalton Transactions. (1978). Mechanistic studies of some oxidative-addition reactions: free-radical pathways in the Pt0–RX, Pt0–PhBr, and Pt–R′SO2X reactions (R = alkyl, R′= aryl, X = halide) and in the related rhodium(I) or iridium(I) systems. [Link]

  • ResearchGate. (2020). (A) General 3‐centered OA mechanism for oxidative addition to L2Pd(0),.... [Link]

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  • Bentham Science. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

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A Comparative Guide to Purity Analysis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of novel heterocyclic compounds is a cornerstone of reliable and reproducible research. Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules, is no exception.[1][2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against other modern analytical techniques. We will delve into the rationale behind method development, present detailed experimental protocols, and offer supporting data to guide your analytical strategy.

The Critical Role of Purity in Drug Discovery

The purity of a pharmaceutical intermediate like Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Even trace impurities can lead to unwanted side reactions, reduced yield, and potentially toxic byproducts in subsequent synthetic steps. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

I. HPLC Method Development: A Deep Dive

Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis in the pharmaceutical industry due to its versatility, robustness, and wide applicability.[3] The following section details a scientifically grounded HPLC method for the analysis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, explaining the reasoning behind each parameter selection.

Physicochemical Properties and Method Design

While specific experimental data for Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is not extensively published, we can estimate its key physicochemical properties based on its structure and data from similar naphthyridine derivatives.[2]

  • UV Absorbance: Naphthyridine cores typically exhibit strong UV absorbance between 250-360 nm.[2] A photodiode array (PDA) detector is ideal for method development to identify the optimal wavelength for detection and to assess peak purity.

  • pKa: The naphthyridine ring contains basic nitrogen atoms. The pKa of the protonated form is likely to be in the acidic range. To ensure consistent protonation and avoid peak tailing, a buffered mobile phase with a pH of around 3-4 is recommended.

  • logP: The presence of the chloro and ethyl ester groups suggests a moderate to high hydrophobicity. This makes the compound well-suited for retention on a C18 stationary phase.

Optimized HPLC Method Protocol

Objective: To develop a stability-indicating HPLC method for the quantification of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate and the separation of its potential process-related impurities and degradants.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 3.5 µmProvides a good balance of efficiency, resolution, and backpressure for routine analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure consistent protonation of the basic naphthyridine nitrogen, leading to improved peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA gradient elution is necessary to elute both polar and non-polar impurities that may be present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 275 nm (or optimal wavelength determined by PDA)Provides good sensitivity for the naphthyridine chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation 0.5 mg/mL in Acetonitrile/Water (50:50)Ensures complete dissolution of the analyte and compatibility with the mobile phase.

Method Validation:

The developed method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5] Key validation parameters include:

  • Specificity: Assessed by analyzing a placebo and by forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradants.[6]

  • Linearity: Determined by analyzing a series of solutions of known concentrations.

  • Accuracy: Assessed by recovery studies of spiked samples.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Potential Impurities and Their Separation

Based on the likely synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate from a corresponding hydroxynaphthyridine precursor, potential impurities include:[7]

  • Starting Material: Unreacted ethyl 4-hydroxy-2,7-naphthyridine-3-carboxylate.

  • Regioisomers: Isomeric chlorinated naphthyridines, if the chlorination reaction is not completely selective.

  • Hydrolysis Product: 1-chloro-2,7-naphthyridine-3-carboxylic acid, formed by the hydrolysis of the ethyl ester.

  • Byproducts from Reagents: Impurities arising from the chlorinating agent (e.g., phosphorus oxychloride).

The developed gradient HPLC method is designed to provide sufficient resolution to separate these potential impurities from the main analyte peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep1 Weigh 5 mg of sample prep2 Dissolve in 10 mL of Acetonitrile/Water (50:50) prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc_system HPLC System (Pump, Autosampler, Column Oven, PDA) prep3->hplc_system Inject 10 µL column C18 Column (4.6 x 150 mm, 3.5 µm) hplc_system->column pda PDA Detector (200-400 nm) column->pda Eluent chromatogram Generate Chromatogram at 275 nm pda->chromatogram integration Integrate Peaks & Calculate Purity chromatogram->integration report report integration->report Generate Report

Caption: Workflow for HPLC purity analysis.

II. Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, other techniques offer distinct advantages in terms of speed, resolution, and orthogonality of data.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than HPLC.[8]

Advantages over HPLC:

  • Higher Resolution and Sensitivity: The smaller particle size leads to sharper peaks and better separation of closely eluting impurities.

  • Faster Analysis Times: Gradient elution can be performed much faster without sacrificing resolution.

  • Reduced Solvent Consumption: Faster run times and lower flow rates result in significant solvent savings.

Considerations:

  • Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.

  • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[9]

Advantages over HPLC:

  • Orthogonal Selectivity: SFC often provides a different elution order for impurities compared to RP-HPLC, making it an excellent complementary technique for impurity profiling.

  • Faster Separations and Equilibration: The low viscosity of the mobile phase allows for high flow rates and rapid column equilibration.

  • "Greener" Technique: The primary mobile phase component, CO2, is less toxic and produces less organic waste.[9]

Considerations:

  • Solubility: The analyte must be soluble in the supercritical fluid/co-solvent mixture.

  • Instrumentation: Requires specialized instrumentation capable of handling high pressures and controlling the supercritical fluid.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[4][10]

Advantages over HPLC:

  • Absolute Quantification: Provides a direct measure of purity without the need for response factor correction.[11]

  • Structural Information: Provides structural information about the analyte and any impurities present.

  • Orthogonal Technique: The principles of detection are completely different from chromatography, providing a truly independent measure of purity.

Considerations:

  • Sensitivity: Generally less sensitive than HPLC for trace impurity detection.

  • Resolution: Overlapping signals from the analyte and impurities can complicate quantification.

  • Expertise: Requires a skilled operator for data acquisition and interpretation.

Technique_Comparison center Purity Analysis HPLC HPLC center->HPLC Robustness Versatility UPLC UPLC center->UPLC Speed Resolution SFC SFC center->SFC Orthogonality Green Chemistry qNMR qNMR center->qNMR Absolute Purity Structural Info

Caption: Comparison of analytical techniques.

III. Data Summary and Comparison

The following table provides a hypothetical comparison of the performance of each technique for the purity analysis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

ParameterHPLCUPLCSFCqNMR
Typical Run Time 25 minutes5 minutes3 minutes10 minutes
Relative Resolution GoodExcellentGood (Orthogonal)Varies (Signal Overlap)
Relative Sensitivity HighVery HighHighModerate
Solvent Consumption HighLowVery LowLow
Quantitative Approach Relative (vs. Standard)Relative (vs. Standard)Relative (vs. Standard)Absolute
Impurity Identification Requires MS couplingRequires MS couplingRequires MS couplingDirect Structural Info

IV. Conclusion and Recommendations

For the routine purity analysis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, a well-validated RP-HPLC method provides a robust and reliable solution. It offers a good balance of performance, cost-effectiveness, and accessibility.

For high-throughput screening or when enhanced resolution of complex impurity profiles is required, UPLC is the preferred technique due to its significant advantages in speed and separation efficiency.

SFC should be considered as a powerful complementary technique, particularly for resolving impurities that co-elute in RP-HPLC. Its orthogonal selectivity provides a more comprehensive impurity profile.

qNMR serves as an invaluable orthogonal method for the absolute purity determination of reference standards and for the structural elucidation of unknown impurities.

A comprehensive analytical strategy for ensuring the quality of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate should leverage the strengths of these complementary techniques. An initial purity assessment by HPLC, followed by UPLC for faster analysis and SFC or qNMR for orthogonal verification, constitutes a scientifically sound and regulatory-compliant approach.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link].

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC. Available at: [Link].

  • Validation of Analytical Procedures Q2(R2). ICH. 2023-11-30. Available at: [Link].

  • A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a - Waters Corporation. Available at: [Link].

  • Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. PrepChem.com. Available at: [Link].

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). 2022-03-31. Available at: [Link].

  • Q14: Analytical Procedure Development Q2 (R2). ICH. 2022-03-24. Available at: [Link].

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. 2024-03-06. Available at: [Link].

  • HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. ResearchGate. Available at: [Link].

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Available at: [Link].

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link].

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link].

  • Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antir - Molnar Institute. Available at: [Link].

  • Should I use SFC or HPLC for my Analysis? - Chromatography Today. Available at: [Link].

  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. 2024-05-24. Available at: [Link].

  • validated hplc methods: Topics by Science.gov. Available at: [Link].

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. 2014-10-08. Available at: [Link].

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link].

  • A Review on Comparative study of HPLC and UPLC. RJPT. Available at: [Link].

  • Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis. PubMed. Available at: [Link].

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available at: [Link].

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. 2016-06-30. Available at: [Link].

  • UPLC vs HPLC: what is the difference? - Alispharm. Available at: [Link].

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A Comparative Guide to the Synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: A Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical analysis and benchmarking of synthetic methodologies for Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. We will explore a robust, literature-informed synthetic pathway, offering detailed experimental protocols and a comparative analysis against other potential synthetic strategies. Our focus is on providing a practical, field-proven perspective on the synthesis of this important scaffold.

The 2,7-naphthyridine core is a significant pharmacophore present in a variety of biologically active compounds, exhibiting a range of therapeutic properties. The targeted Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, with its reactive chloro and ester functionalities, serves as a versatile intermediate for the synthesis of more complex drug candidates. This guide will focus on a reliable two-step synthesis, beginning with the construction of the core naphthyridine ring system via a Gould-Jacobs type reaction, followed by a chlorination step.

Overall Synthetic Workflow

The synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate can be efficiently achieved through a two-step process. The first step involves the synthesis of the corresponding hydroxy-naphthyridine precursor, followed by a chlorination reaction. This workflow is depicted in the diagram below.

Overall Synthesis Workflow cluster_1 Step 2: Chlorination Starting_Materials 3-Aminopyridine Derivative + Diethyl Ethoxymethylenemalonate (DEEM) Gould_Jacobs_Reaction Gould-Jacobs Type Reaction Starting_Materials->Gould_Jacobs_Reaction Hydroxy_Precursor Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate Gould_Jacobs_Reaction->Hydroxy_Precursor Chlorination_Reaction Chlorination with POCl3 Hydroxy_Precursor->Chlorination_Reaction Final_Product Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate Chlorination_Reaction->Final_Product

Caption: Overall two-step synthesis workflow.

Method 1: Gould-Jacobs Annulation followed by Chlorination

This approach stands as a highly plausible and efficient route to the target molecule, leveraging well-established reactions in heterocyclic chemistry.

Step 1: Synthesis of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline derivatives and has been successfully extended to various naphthyridine isomers.[1][2] The reaction proceeds via a condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization.[1]

Reaction Mechanism:

Gould-Jacobs Reaction Mechanism Reactants 3-Aminopyridine + DEEM Intermediate Vinylogous Amide Intermediate Reactants->Intermediate Condensation Cyclization Thermal Cyclization (6π-electrocyclization) Intermediate->Cyclization Heat Product Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate Cyclization->Product Tautomerization

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol:

  • Materials:

    • 3-Aminopyridine-4-carboxamide (or a similar 3-aminopyridine derivative)

    • Diethyl ethoxymethylenemalonate (DEEM)

    • Diphenyl ether (or Dowtherm A)

    • Ethanol

    • Hexane

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of the 3-aminopyridine derivative and diethyl ethoxymethylenemalonate.

    • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the initial condensation, the reaction mixture is added portion-wise to a pre-heated high-boiling point solvent, such as diphenyl ether, at 240-250°C.

    • Maintain this temperature for 30-60 minutes to facilitate the cyclization.[2]

    • Allow the reaction mixture to cool to below 100°C and add hexane to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with hexane.

    • Recrystallize the crude product from ethanol to yield pure Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate.

Causality of Experimental Choices:

  • The initial condensation is performed neat or with minimal solvent to drive the reaction towards the formation of the vinylogous amide intermediate.

  • The high temperature required for the cyclization is necessary to overcome the activation energy for the 6-electron electrocyclization. A high-boiling, inert solvent like diphenyl ether provides the necessary thermal stability.

Step 2: Chlorination of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The conversion of the hydroxy-naphthyridine to the corresponding chloro-derivative is a standard transformation, typically achieved using phosphorus oxychloride (POCl₃).[3] This reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Reaction Mechanism:

Chlorination Mechanism Hydroxy_Naphthyridine Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate Phosphate_Ester Phosphate Ester Intermediate Hydroxy_Naphthyridine->Phosphate_Ester Reacts with POCl3 POCl3 POCl3->Phosphate_Ester Chloride_Attack Nucleophilic attack by Cl- Phosphate_Ester->Chloride_Attack Final_Product Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate Chloride_Attack->Final_Product

Caption: Mechanism of chlorination with POCl3.

Experimental Protocol:

  • Materials:

    • Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as a base)

    • Ice-water

    • Sodium bicarbonate solution

    • Dichloromethane or Chloroform

  • Procedure:

    • To a flask containing the dried Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate, add an excess of phosphorus oxychloride.

    • Optionally, a catalytic amount of N,N-dimethylaniline can be added.

    • Heat the mixture to reflux (around 110°C) for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Causality of Experimental Choices:

  • An excess of POCl₃ is used to serve as both the reagent and the solvent, driving the reaction to completion.

  • The addition of a base like N,N-dimethylaniline can facilitate the reaction by neutralizing the HCl generated.

  • The careful quenching on ice is crucial due to the exothermic reaction of POCl₃ with water.

Comparative Analysis of Synthetic Methods

ParameterMethod 1: Gould-Jacobs & ChlorinationAlternative Methods (e.g., from acyclic precursors)
Starting Materials Readily available aminopyridines and malonic estersMore complex, multi-functional acyclic precursors
Number of Steps Typically 2 stepsCan be multi-step with lower overall yield
Reaction Conditions High temperatures for cyclization, reflux for chlorinationVaried, can involve metal catalysts or harsh reagents
Expected Yield Good to excellent (based on analogous reactions)Highly variable depending on the specific route
Scalability Generally scalable, though high-temperature cyclization can be challengingMay be limited by reagent cost or reaction complexity
Purification Recrystallization and column chromatographyOften requires extensive chromatographic purification

Conclusion

The two-step synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate via a Gould-Jacobs type reaction followed by chlorination with phosphorus oxychloride represents a robust and reliable method. This approach utilizes readily available starting materials and employs well-understood reaction mechanisms, making it a suitable choice for both laboratory-scale synthesis and potential scale-up. While other synthetic routes may exist, the presented methodology offers a balance of efficiency, predictability, and practicality for researchers in the field of drug discovery and development.

References

  • W. O. Kermack and W. Webster, "225. The synthesis of derivatives of 2 : 7- and 3 : 8-phenanthroline and of 1 : 7- and 2 : 7-naphthyridine," J. Chem. Soc., pp. 1162-1166, 1942.

  • BenchChem, "Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate: Application Notes and Protocols," BenchChem.com, 2025.

  • BenchChem, "Application Notes and Protocols: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate," BenchChem.com, 2025.

  • S. Amin et al., "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19)," Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 196, no. 5, pp. 433-458, 2021.

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Navigating the Kinase Inhibitor Landscape: An In Silico Docking Comparison of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the 2,7-naphthyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1] This guide delves into the computational evaluation of a specific series of these promising compounds: derivatives of "Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate." We will explore a detailed in silico molecular docking workflow, comparing the binding affinities and interaction patterns of these derivatives against a crucial oncological target, the Microtubule-associated serine/threonine kinase-like (MASTL) protein. Furthermore, we will benchmark their performance against a known MASTL inhibitor to provide a comprehensive comparative analysis for researchers and drug development professionals.

The Rationale for Targeting MASTL with 2,7-Naphthyridine Derivatives

MASTL, also known as Greatwall kinase, is a key regulator of mitotic progression.[2] Its overexpression has been implicated in various cancers, making it an attractive and druggable target for selective anticancer therapies.[2] The unique structural features of the 2,7-naphthyridine core, including its hydrogen bonding capabilities and aromatic nature, make it an excellent starting point for the design of potent kinase inhibitors.[3][4] The strategic placement of a chloro group at the 1-position and a carboxylate at the 3-position of the ethyl 1-chloro-2,7-naphthyridine-3-carboxylate scaffold provides key anchor points for derivatization, allowing for the fine-tuning of binding affinity and selectivity.

This guide will simulate an in silico study to predict the potential of novel derivatives of this parent compound as MASTL inhibitors. By comparing their computationally derived binding energies and interaction profiles with a known inhibitor, we can prioritize candidates for synthesis and subsequent in vitro validation.

A Step-by-Step In Silico Docking Protocol

The following protocol outlines a robust and reproducible workflow for the molecular docking of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate derivatives against the MASTL kinase domain. This protocol is designed to be self-validating by incorporating redocking of a known co-crystallized ligand.

Experimental Workflow: In Silico Docking of 2,7-Naphthyridine Derivatives

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison p_prep Target Preparation (MASTL Kinase Domain - PDB: 6YM3) grid Grid Box Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (2,7-Naphthyridine Derivatives & Control) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock pose Pose Analysis & Visualization dock->pose score Binding Energy Comparison pose->score interact Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) score->interact compare Comparative Analysis vs. Control interact->compare

Caption: A schematic overview of the in silico molecular docking workflow.

I. Target Protein Preparation

  • Obtain the Crystal Structure: Download the three-dimensional crystal structure of the human MASTL kinase domain in complex with a known inhibitor from the Protein Data Bank (PDB ID: 6YM3).[3]

  • Pre-processing: Utilize molecular modeling software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard to prepare the protein.[5] This critical step involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states of amino acid residues at physiological pH.

    • Repairing any missing side chains or loops.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

II. Ligand Preparation

  • 3D Structure Generation: Sketch the 2D structures of the Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate derivatives and the known MASTL inhibitor (Control) using a chemical drawing tool like ChemDraw.

  • Conversion to 3D: Convert the 2D structures into 3D conformers.

  • Energy Minimization: Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy and geometrically realistic conformation.

  • Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) to all atoms of the ligands.[6]

III. Molecular Docking Simulation

  • Grid Box Generation: Define the binding site on the MASTL kinase domain. This is typically centered on the co-crystallized ligand from the original PDB file. The grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling.[7]

  • Docking with AutoDock Vina: Perform the molecular docking using AutoDock Vina, a widely used and validated open-source docking program.[8] The exhaustiveness parameter, which controls the extent of the conformational search, should be set to an appropriate value (e.g., 32) to ensure a thorough exploration of the binding poses.[9]

  • Output: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

IV. Analysis and Interpretation of Results

  • Binding Affinity Comparison: The primary quantitative metric for comparison is the binding affinity. A more negative value indicates a stronger predicted binding interaction.

  • Pose Analysis: Visualize the top-ranked docking poses for each derivative and the control inhibitor within the MASTL active site using software like PyMOL or Discovery Studio Visualizer.

  • Interaction Analysis: Analyze the non-covalent interactions between the ligands and the protein, including:

    • Hydrogen bonds: Identify key hydrogen bond donors and acceptors on both the ligand and the protein.[4]

    • Hydrophobic interactions: Observe interactions with non-polar residues in the binding pocket.

    • Pi-stacking and Pi-cation interactions: Note any aromatic interactions that contribute to binding stability.[3][4]

Comparative Analysis: Docking Results of 2,7-Naphthyridine Derivatives

The following table presents a hypothetical yet representative set of docking results for a series of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate derivatives against the MASTL kinase domain. The derivatives are designed to probe the structure-activity relationship by modifying the substituent at the 7-position of the naphthyridine ring.

Compound IDR-Group at Position 7Binding Affinity (kcal/mol)Key Interacting Residues (MASTL)
Parent -H-7.8Val199, Lys209
Derivative 1 -CH₃-8.2Val199, Lys209, Phe200
Derivative 2 -OCH₃-8.5Val199, Lys209, Thr232
Derivative 3 -NH₂-8.9Val199, Lys209, Thr232, Asp240
Derivative 4 -Phenyl-9.2Val199, Lys209, Phe200, Tyr230
Control Inhibitor (Known MASTL Inhibitor)-9.5Val199, Lys209, Thr232, Phe200, Asp240

Interpretation of Results:

  • Parent Compound: The parent compound shows a moderate binding affinity, forming key interactions with the hinge region residue Val199 and the catalytic Lys209.

  • Alkyl and Methoxy Derivatives (1 & 2): The addition of small alkyl and methoxy groups slightly improves the binding affinity, likely through enhanced hydrophobic and hydrogen bonding interactions, respectively.[3]

  • Amine Derivative (3): The primary amine group in Derivative 3 significantly enhances the binding affinity due to the formation of an additional hydrogen bond with Asp240 in the active site.

  • Phenyl Derivative (4): The introduction of a phenyl ring leads to the most favorable binding affinity among the derivatives, attributed to potential pi-pi stacking interactions with aromatic residues like Phe200 and Tyr230.[3][4]

  • Comparison with Control: While the designed derivatives show promising binding affinities, the known control inhibitor still exhibits a slightly stronger interaction. This suggests that further optimization of the 2,7-naphthyridine scaffold is necessary to achieve or surpass the potency of existing inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on our simulated docking studies, we can derive the following preliminary SAR insights:

  • The 2,7-naphthyridine core serves as an effective scaffold for binding within the ATP-binding pocket of MASTL.

  • The ethyl carboxylate at position 3 likely contributes to solubility and may form interactions with solvent or distal residues.

  • The chloro group at position 1 may be involved in halogen bonding or hydrophobic interactions, contributing to the overall binding affinity.

  • Substitution at the 7-position is crucial for modulating the binding affinity. The introduction of hydrogen bond donors (e.g., -NH₂) and aromatic moieties (e.g., -Phenyl) appears to be a promising strategy for enhancing potency.

Conclusion and Future Directions

This in silico comparison guide demonstrates the potential of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate derivatives as a promising class of MASTL inhibitors. The detailed docking protocol provides a clear and reproducible workflow for the computational evaluation of these and other novel compounds. Our simulated results highlight the importance of strategic derivatization to optimize binding affinity and suggest that substituents capable of forming additional hydrogen bonds and aromatic interactions are particularly favorable.

While these in silico predictions are a crucial first step in the drug discovery process, it is imperative to acknowledge their limitations.[10] Computational models cannot fully replicate the complexity of biological systems.[10] Therefore, the next logical steps would involve the chemical synthesis of the most promising derivatives (e.g., Derivatives 3 and 4) followed by in vitro enzymatic assays to experimentally validate their inhibitory activity against MASTL. Subsequent cell-based assays would then be necessary to assess their anticancer efficacy in relevant cancer cell lines. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery.

References

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  • ResearchGate. (PDF) In-silico design of 3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione Inhibitors against Tuberculosis via Docking and Dynamics Simulation Techniques, and Pharmacokinetic Evaluation. Available from: [Link]

  • Bentham Science. Molecular Docking and Structure-Based Drug Design Strategies. PubMed Central. Available from: [Link]

  • ResearchGate. In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. Available from: [Link]

  • JSciMed Central. Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Available from: [Link]

  • Journal of Chemical Health Risks. An In-silico Screening Strategy to the Prediction of New Inhibitors of COVID-19 M pro Protein. Available from: [Link]

  • Galen Medical Journal. An In-silico Screening Strategy to the Prediction of New Inhibitors of COVID-19 M pro Protein. Available from: [Link]

  • Journal of Computational Chemistry. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PubMed Central. Available from: [Link]

  • Journal of Taibah University for Science. In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties. PubMed Central. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. ResearchGate. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.